BPTES - 314045-39-1

BPTES

Catalog Number: EVT-263662
CAS Number: 314045-39-1
Molecular Formula: C24H24N6O2S3
Molecular Weight: 524.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a small molecule allosteric inhibitor of glutaminase, an enzyme responsible for the conversion of glutamine to glutamate. [] Glutamine metabolism plays a critical role in cancer cell proliferation and survival, making glutaminase a potential target for cancer therapy. [] BPTES has been extensively studied in various cancer models, including hepatocellular carcinoma, [] acute myeloid leukemia, [] pancreatic cancer, [] and lymphoma. [] It exhibits selective inhibitory activity against the kidney-type glutaminase isoform (GLS1) over the liver-type isoform (GLS2). [, ] As a research tool, BPTES helps explore the therapeutic potential of glutaminase inhibition and understand the role of glutamine metabolism in various biological processes. []

Future Directions
  • Developing More Potent and Soluble Analogs: Overcoming the limitations of BPTES's poor solubility and pharmacokinetic properties is crucial for translating its therapeutic potential into clinical applications. [] Ongoing research focuses on designing and synthesizing novel BPTES analogs with improved solubility, metabolic stability, and pharmacological profiles. [, ]

  • Combination Therapies and Personalized Medicine: Exploring the synergy between BPTES and other therapeutic agents, including conventional chemotherapy and targeted therapies, is crucial for developing effective combination regimens for cancer treatment. [, ] Furthermore, understanding the influence of genetic and metabolic heterogeneity on the efficacy of BPTES is essential for tailoring its use in personalized medicine. [, , ]

  • Investigating Its Role in Non-Cancerous Conditions: While BPTES has primarily been investigated in the context of cancer, its role in other diseases and physiological processes remains to be fully elucidated. [, ] Investigating its potential applications in conditions like skin aging, [] autoimmune disorders, [] and neurological disorders [] could uncover new therapeutic avenues.

BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide) is a potent allosteric inhibitor of kidney-type glutaminase (GLS1), an enzyme that plays a crucial role in cancer cell metabolism. [, ] Several related compounds have been investigated for their potential as glutaminase inhibitors and anticancer agents.

CB-839

    Compound Description: CB-839 is an orally bioavailable, selective inhibitor of glutaminase 1 (GLS1) that has shown potent antitumor activity in preclinical studies and has entered phase I clinical trials. [, , ] CB-839 inhibits enzymatic activity by binding to the glutaminase tetramer, stabilizing it in an inactive conformation. [] It demonstrates improved pharmacological properties compared to BPTES. []

UPGL00004

    Compound Description: UPGL00004 is a BPTES analog with a distinct saturated heterocyclic core that replaces the flexible chain moiety of BPTES. [] This structural modification improves microsomal stability compared to BPTES and CB-839. [] UPGL00004 potently inhibits GAC activity and the growth of triple-negative breast cancer cells. []

N,N′-(5,5′-(trans-cyclohexane-1,3-diyl)bis(1,3,4-tiadiazole-5,2-diyl))bis(2-phenylacetamide) (trans-CBTBP)

    Compound Description: trans-CBTBP is another BPTES analog designed to explore the structural basis for allosteric inhibition of human kidney-type glutaminase. []

    Relevance: trans-CBTBP is structurally similar to BPTES, and its inhibitory activity is compared against that of BPTES and CB-839. [] The study showed that CB-839 has a significantly lower IC50 value than both trans-CBTBP and BPTES, indicating greater potency. [] Structural analysis revealed that CB-839 forms more extensive interactions with the enzyme compared to trans-CBTBP and BPTES, providing a structural basis for its enhanced inhibitory activity. []

N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide (Compound 6)

    Compound Description: Compound 6 is a truncated analog of BPTES that retains its potency as a GLS inhibitor. []

    Relevance: This compound represents a significant finding in the development of BPTES analogs because it maintains similar potency while exhibiting improved aqueous solubility compared to the parent compound. []

DON (6-Diazo-5-oxo-L-norleucine)

    Compound Description: DON is a non-selective glutaminase inhibitor that has been widely used to study glutamine metabolism. []

    Relevance: DON's ability to inhibit both GLS1 and GLS2 distinguishes it from BPTES, which is a more selective inhibitor of GLS1. [] Despite its lack of selectivity, DON's inhibitory effects on endothelial cell proliferation highlight the importance of glutaminase activity in these cells, further supporting the rationale for targeting glutaminase in cancer therapy. []

α-Ketoglutarate (α-KG)

    Compound Description: α-KG is a key intermediate in the Krebs cycle and a product of glutaminase activity. [, , ]

    Relevance: Exogenous α-KG can rescue the growth inhibitory effects of BPTES in cells with mutant IDH1, indicating that these cells rely on glutamine metabolism to maintain α-KG levels for survival. [, ] This metabolic vulnerability represents a potential therapeutic target in cancers with IDH1 mutations. [, ]

2-Deoxyglucose (2-DG)

    Compound Description: 2-DG is a glucose analog that inhibits glycolysis, a key metabolic pathway for energy production in cells. []

    Relevance: 2-DG, when combined with metformin, showed an enhanced effect on decreasing proliferation in esophageal adenocarcinoma cells. [] This suggests that simultaneous inhibition of both mitochondrial respiration and glycolysis could be a promising strategy for targeting cancer cell metabolism.

Overview

BPTES, or bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide, is a potent inhibitor of glutaminase, an enzyme critical for glutamine metabolism in cancer cells. This compound has garnered attention due to its potential applications in cancer therapy by targeting metabolic pathways that are often dysregulated in tumors. BPTES acts primarily on the kidney-type glutaminase enzyme, which is implicated in various metabolic processes within cancer cells.

Source and Classification

BPTES was first synthesized and characterized in studies focusing on its inhibitory effects on glutaminase. It belongs to the class of thiadiazole derivatives, which are recognized for their biological activity, particularly in cancer treatment. The compound is classified as a non-competitive inhibitor, meaning it binds to an enzyme at a site other than the active site, affecting the enzyme's activity without directly competing with the substrate.

Synthesis Analysis

Methods and Technical Details

The synthesis of BPTES involves several steps that typically include the reaction of thiadiazole derivatives with phenylacetamide. One reported method involves using (2-bromoethyl) trimethylammonium bromide and 3-(Trimethylsilyl)propionic acid-2,2,3,3-d4 sodium salt as key reagents. The process generally requires careful control of reaction conditions such as temperature and time to ensure high yield and purity of the final product.

For example, one synthesis route described involves stirring a mixture of specific thiadiazole compounds in dimethylformamide at room temperature for an extended period, followed by purification through column chromatography to isolate BPTES as a white powder .

Molecular Structure Analysis

Structure and Data

The molecular structure of BPTES features a central thiadiazole ring linked to two phenylacetamide groups via ethyl sulfide linkers. This unique structure contributes to its biological activity and specificity towards glutaminase. The compound's molecular formula is C₁₄H₁₈N₄S₂, and its molecular weight is approximately 306.45 g/mol.

Key structural data includes:

  • Molecular Formula: C₁₄H₁₈N₄S₂
  • Molecular Weight: 306.45 g/mol
  • Functional Groups: Thiadiazole, amide, sulfide
Chemical Reactions Analysis

Reactions and Technical Details

BPTES primarily acts through its interaction with glutaminase enzymes. The compound exhibits non-competitive inhibition characteristics, which means it can bind to the enzyme regardless of whether the substrate (glutamine) is present. This interaction leads to a decrease in the enzymatic conversion of glutamine to glutamate.

In kinetic studies, BPTES has shown an inhibition constant (KiK_i) value of approximately 2.9 μM when interacting with kidney-type glutaminase . This data highlights its potency as an inhibitor and suggests potential for therapeutic applications.

Mechanism of Action

Process and Data

The mechanism by which BPTES inhibits glutaminase involves binding to a site distinct from the substrate binding site on the enzyme. This binding alters the enzyme's conformation and reduces its catalytic efficiency without preventing substrate binding entirely. Studies indicate that BPTES can effectively disrupt metabolic pathways dependent on glutamine metabolism in cancer cells, leading to reduced proliferation and increased apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

BPTES is generally characterized as a solid compound at room temperature with a white crystalline appearance. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not explicitly stated but inferred to be within typical ranges for similar compounds.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.
Applications

Scientific Uses

BPTES has significant potential in scientific research and therapeutic applications:

  • Cancer Research: As a glutaminase inhibitor, it is used to study metabolic pathways in cancer cells and their reliance on glutamine.
  • Metabolomics Studies: BPTES has been utilized in metabolomics research to explore alterations in metabolic profiles induced by its inhibition of glutaminase .
  • Radiolabeling Studies: Recent advancements have led to the development of radiolabeled versions of BPTES for use in positron emission tomography (PET) studies, allowing researchers to visualize its biodistribution in vivo .

Properties

CAS Number

314045-39-1

Product Name

BPTES

IUPAC Name

2-phenyl-N-[5-[2-[2-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]acetamide

Molecular Formula

C24H24N6O2S3

Molecular Weight

524.7 g/mol

InChI

InChI=1S/C24H24N6O2S3/c31-19(15-17-7-3-1-4-8-17)25-23-29-27-21(34-23)11-13-33-14-12-22-28-30-24(35-22)26-20(32)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,25,29,31)(H,26,30,32)

InChI Key

MDJIPXYRSZHCFS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)NC(=O)CC4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

BPTES

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)NC(=O)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.